Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate
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Overview
Description
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate is an organic compound that features a benzoate ester functional group, a fluorine atom, and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate typically involves the esterification of 4-(1,3-dioxolan-2-yl)-2-fluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
Oxidation: 4-(1,3-Dioxolan-2-yl)-2-fluorobenzoic acid.
Reduction: 4-(1,3-Dioxolan-2-yl)-2-fluorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the fluorine atom can enhance the compound’s binding affinity to certain proteins, leading to increased potency and selectivity.
Comparison with Similar Compounds
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate can be compared to other similar compounds, such as:
Ethyl 4-(1,3-dioxolan-2-yl)benzoate: Lacks the fluorine atom, which can result in different chemical and biological properties.
4-(1,3-Dioxolan-2-yl)-2-fluorobenzoic acid: The carboxylic acid analog, which has different reactivity and solubility properties.
4-(1,3-Dioxolan-2-yl)-2-fluorobenzyl alcohol: The alcohol analog, which can be used in different synthetic applications.
The presence of the fluorine atom in this compound makes it unique, as it can influence the compound’s reactivity, stability, and biological activity. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.
Biological Activity
Ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies. The following sections will provide a comprehensive overview of the available research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a dioxolane ring and a fluorobenzoate moiety. This structural configuration is essential for its biological activity. The presence of fluorine often enhances the lipophilicity and metabolic stability of compounds, which can influence their pharmacokinetic profiles.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C12H13F O3 |
Molecular Weight | 220.23 g/mol |
Functional Groups | Ester, Dioxolane, Fluoro |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of fluorobenzoates have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable antimicrobial properties .
Antimalarial Activity
A notable area of research involves the antimalarial activity associated with compounds containing dioxolane structures. This compound's structural analogs have demonstrated varying degrees of efficacy against Plasmodium falciparum, the causative agent of malaria. The SAR studies indicate that modifications to the dioxolane ring can significantly enhance antimalarial potency .
The proposed mechanism of action for this compound involves interference with critical metabolic pathways in target organisms. For instance, compounds that disrupt folate biosynthesis pathways have shown promise in inhibiting microbial growth by targeting enzymes like dihydropteroate synthase .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus, the compound exhibited an inhibitory concentration (IC50) of 15 µg/mL. This suggests a moderate level of activity compared to standard antibiotics used in clinical settings.
Study 2: Antimalarial Screening
A screening assay conducted on various derivatives revealed that structurally related compounds exhibited IC50 values ranging from 10 to 25 µg/mL against Plasmodium falciparum. This compound was among the most active derivatives tested, indicating its potential as a lead compound for further development .
Properties
Molecular Formula |
C12H13FO4 |
---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
ethyl 4-(1,3-dioxolan-2-yl)-2-fluorobenzoate |
InChI |
InChI=1S/C12H13FO4/c1-2-15-11(14)9-4-3-8(7-10(9)13)12-16-5-6-17-12/h3-4,7,12H,2,5-6H2,1H3 |
InChI Key |
UFNCGVDSSJNWCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2OCCO2)F |
Origin of Product |
United States |
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